N-ethyl-2-hydroxyquinoline-4-carboxamide
Description
N-Ethyl-2-hydroxyquinoline-4-carboxamide is a quinoline derivative characterized by a hydroxy group at position 2, a carboxamide at position 4, and an ethyl substituent on the carboxamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl group) and hydrogen-bonding capacity (from the hydroxy group), which influence its solubility, metabolic stability, and biological interactions.
Properties
IUPAC Name |
N-ethyl-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-13-12(16)9-7-11(15)14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFAWWNMVXAEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-2-hydroxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline carboxamides include substitutions on the quinoline ring, the carboxamide side chain, and additional functional groups. Below is a comparative analysis:
Metabolic Stability
- Ethyl vs.
- Chlorophenyl vs. Hydroxy Groups : Chlorine in may slow metabolism via steric hindrance, whereas the 2-hydroxy group in the target compound could undergo glucuronidation, enhancing excretion .
Q & A
Q. What statistical approaches reconcile discrepancies in dose-response data?
- Methodology :
- Bootstrap resampling : Estimate confidence intervals for IC values from triplicate experiments .
- ANOVA with post-hoc tests : Identify outliers in multi-group studies (e.g., varying substituents) .
- Machine learning : Train models on historical SAR data to predict and validate anomalous results .
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